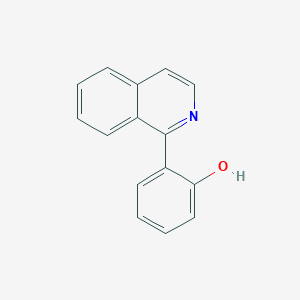
6-(Isoquinolin-1(2H)-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1-isoquinolinyl)- is an organic compound that features a phenol group attached to an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-isoquinolinyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of isoquinoline with phenol under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide . Another approach involves the use of transition metal catalysts to facilitate the coupling of isoquinoline derivatives with phenol .
Industrial Production Methods
Industrial production of Phenol, 2-(1-isoquinolinyl)- may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1-isoquinolinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like chromic acid.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, bromo, and sulfonyl derivatives of Phenol, 2-(1-isoquinolinyl)-.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1-isoquinolinyl)- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-(1-isoquinolinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function . Additionally, the isoquinoline moiety can intercalate into DNA, disrupting its replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(1-isoquinolinyl)- can be compared with other phenol derivatives and isoquinoline compounds:
Phenol Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their reactivity and biological activities.
Isoquinoline Compounds: Isoquinoline itself and its derivatives, such as 1-methylisoquinoline, exhibit different chemical properties and applications compared to Phenol, 2-(1-isoquinolinyl)-.
Conclusion
Phenol, 2-(1-isoquinolinyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable subject of study in organic chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
56268-57-6 |
|---|---|
Molekularformel |
C15H11NO |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-isoquinolin-1-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-10,17H |
InChI-Schlüssel |
WXAWFBWPWZKVHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
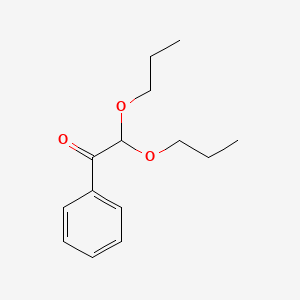
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
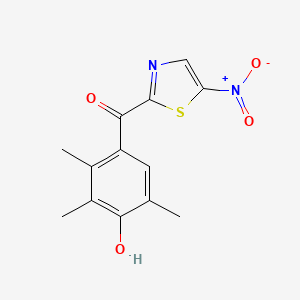

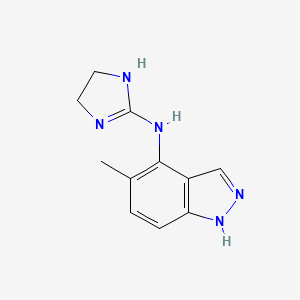
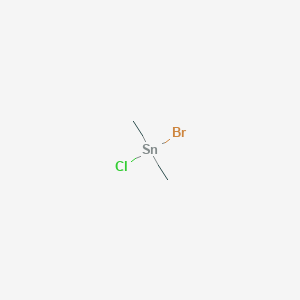
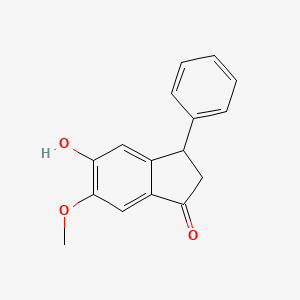
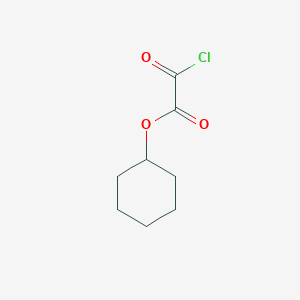

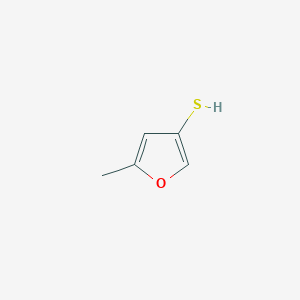
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
